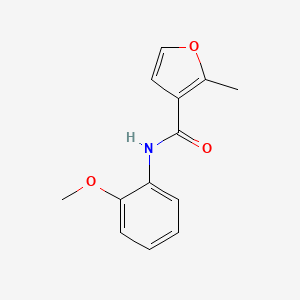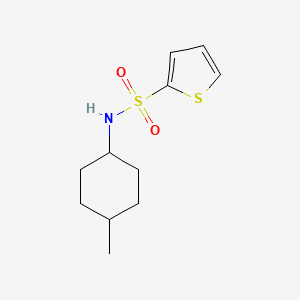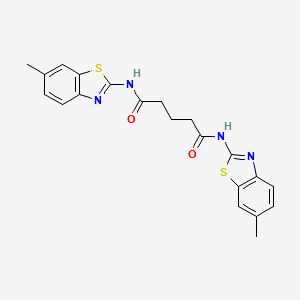
N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide is an organic compound characterized by the presence of two benzothiazole rings attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide typically involves the following steps:
Formation of Benzothiazole Rings: The initial step involves the synthesis of 6-methyl-1,3-benzothiazole. This can be achieved through the cyclization of 2-aminothiophenol with acetic acid under acidic conditions.
Amidation Reaction: The benzothiazole derivative is then reacted with pentanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often carried out in polar solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its benzothiazole rings are known to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-benzothiazole: A simpler benzothiazole derivative with similar chemical properties.
N,N’-bis(benzothiazol-2-yl)pentanediamide: Lacks the methyl groups, leading to different reactivity and biological activity.
N,N’-bis(6-chloro-1,3-benzothiazol-2-yl)pentanediamide: Contains chloro substituents, which can alter its chemical and biological properties.
Uniqueness
N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide is unique due to the presence of methyl groups on the benzothiazole rings. These methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzothiazole derivatives.
Properties
Molecular Formula |
C21H20N4O2S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-12-6-8-14-16(10-12)28-20(22-14)24-18(26)4-3-5-19(27)25-21-23-15-9-7-13(2)11-17(15)29-21/h6-11H,3-5H2,1-2H3,(H,22,24,26)(H,23,25,27) |
InChI Key |
QPGBZFAZDVDMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B10970751.png)
![Methyl 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10970754.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B10970758.png)
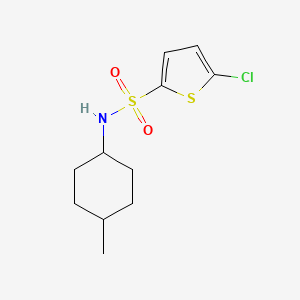
![3-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B10970763.png)
![1-(2,6-Dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B10970767.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10970777.png)
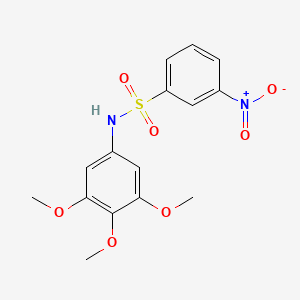
![2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10970779.png)
![1-ethyl-4-{[3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10970785.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10970792.png)
